molecular formula C17H22BrN5O2S B2409766 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine CAS No. 923249-92-7

2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine

Cat. No.: B2409766
CAS No.: 923249-92-7
M. Wt: 440.36
InChI Key: WONXFHXASOMMJA-UHFFFAOYSA-N
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Description

2-(4-((4-Bromophenyl)sulfonyl)piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine is a chemical compound of high interest in medicinal chemistry and drug discovery, built on a privileged pharmacophore scaffold. The molecule features a piperazine ring, a common structural motif in bioactive compounds that is frequently used to optimize pharmacokinetic properties and serve as a scaffold for arranging pharmacophoric groups in drug candidates . This specific piperazine is substituted with a (4-bromophenyl)sulfonyl group, which can influence the molecule's electronic properties and binding characteristics. Piperazine-containing structures are found in numerous FDA-approved therapies, including kinase inhibitors for oncology, receptor modulators for central nervous system disorders, and antiviral agents . The core pyrimidine heterocycle, substituted with an ethylamino and a methyl group, is another prevalent structure in pharmaceuticals, particularly in the design of kinase inhibitors and other targeted therapies . Compounds sharing this piperazine-pyrimidine architecture have demonstrated significant potential in various research areas, such as the development of PARP inhibitors for oncology, highlighting the research value of this chemical class . Researchers can leverage this high-quality building block for synthesizing novel compounds, exploring structure-activity relationships, and screening for biological activity against a range of therapeutic targets. The molecular formula is C17H23BrN5O2S and its molecular weight is 361.46 g/mol. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrN5O2S/c1-3-19-16-12-13(2)20-17(21-16)22-8-10-23(11-9-22)26(24,25)15-6-4-14(18)5-7-15/h4-7,12H,3,8-11H2,1-2H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONXFHXASOMMJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine , with a molecular formula of C17H22BrN5O2SC_{17}H_{22}BrN_{5}O_{2}S and a molecular weight of 440.36 g/mol, has gained attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of the compound is characterized by a piperazine ring, a bromophenyl sulfonyl group, and a pyrimidine amine moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that this compound may exhibit several biological activities, including:

  • Antitumor Activity : The compound has shown promise in inhibiting tumor growth through various mechanisms, potentially involving modulation of signaling pathways associated with cancer cell proliferation.
  • Anti-inflammatory Effects : It may reduce inflammation by inhibiting pro-inflammatory cytokines and pathways, which is significant in diseases like arthritis and other inflammatory conditions.

Biological Activity Data

Activity TypeMechanism of ActionReference
AntitumorInhibition of cell proliferation; modulation of ERK pathway
Anti-inflammatoryDownregulation of inflammatory mediators
AntimicrobialPotential inhibition of bacterial growth

Case Studies

  • Antitumor Effects : In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines by inducing apoptosis and blocking cell cycle progression. For instance, a study reported that the compound significantly reduced viability in malignant pleural mesothelioma cells when combined with other therapeutic agents like trametinib, enhancing overall efficacy against tumors .
  • Anti-inflammatory Activity : Another study highlighted its effectiveness in reducing inflammation markers in animal models of arthritis. The compound was administered to rats with induced arthritis, resulting in decreased swelling and pain, attributed to its ability to inhibit specific inflammatory pathways .
  • Antimicrobial Properties : Preliminary tests showed that the compound exhibited antimicrobial activity against several bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further exploration in infectious disease treatment .

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity and selectivity. Modifications in the piperazine or pyrimidine moieties have led to compounds with improved potency against specific targets, including kinases involved in cancer progression.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications. Notably, it has been studied for its potential effects in the following areas:

Anticancer Activity

Research indicates that compounds with similar structural frameworks have shown cytotoxic effects against various cancer cell lines. For instance, derivatives of sulfonamide compounds have been linked to significant anticancer properties due to their ability to induce apoptosis in cancer cells . Studies have demonstrated that modifications in the piperazine and pyrimidine structures can enhance the anticancer efficacy of these compounds.

Antimicrobial Properties

The sulfonamide group is known for its antimicrobial activity. Compounds containing this moiety have been explored for their effectiveness against bacterial infections, particularly in the development of new antibiotics . The presence of bromophenyl and piperazine enhances the bioactivity profile of the compound.

Central Nervous System Effects

Given the structural similarity to other neuroactive compounds, this molecule may exhibit pharmacological effects on the central nervous system (CNS). Compounds with piperazine rings are often investigated for their anxiolytic and antidepressant properties, suggesting potential applications in treating mood disorders .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds, providing insights into their therapeutic potential:

Study ReferenceFocusFindings
Anticancer EvaluationNew derivatives showed significant cytotoxicity against colon and breast cancer cell lines.
Enzyme InhibitionSulfonamide derivatives demonstrated inhibition of α-glucosidase and acetylcholinesterase, indicating potential for diabetes and Alzheimer's treatment.
NeuropharmacologyInvestigated similar piperazine compounds for CNS effects, suggesting pathways for anxiety treatment.

Synthesis Approaches

The synthesis of 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

  • Formation of the piperazine ring through nucleophilic substitution.
  • Introduction of the sulfonyl group via sulfonation reactions.
  • Construction of the pyrimidine core through cyclization reactions.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
SulfonylationNaOH, H₂O, 0–5°C85–90%
Pyrimidine substitutionDMF, 80°C, 16 h60–71%

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:
Key techniques include:

  • NMR spectroscopy : Confirm substitution patterns (e.g., ethyl group at δ 1.2–1.4 ppm, piperazine protons at δ 2.5–3.5 ppm) .
  • X-ray crystallography : Resolve 3D conformation, hydrogen bonding (e.g., intramolecular N–H⋯N bonds), and dihedral angles between pyrimidine and aryl rings .
  • Mass spectrometry : Verify molecular weight (e.g., ESI-MS [M+H]⁺ at ~487.1 m/z for related analogs) .

Advanced: How can synthetic yields be optimized given contradictory data on morpholine-based intermediates?

Answer:
Discrepancies in yields (e.g., 44–71% in morpholine-containing analogs ) arise from:

  • Reagent stoichiometry : Excess formaldehyde or morpholine (1.2–1.5 eq) improves Mannich reactions .
  • Solvent choice : Ethanol vs. acetonitrile affects reaction rates; polar aprotic solvents (DMF) enhance nucleophilic substitution .
  • Catalysis : Lithium hydroxide accelerates pyrimidine ring closure in ethanol reflux .

Q. Mitigation Strategy :

  • Screen reaction conditions using high-throughput methods.
  • Monitor intermediates via TLC/HPLC to identify bottlenecks .

Advanced: What computational methods support the analysis of its biological target interactions?

Answer:

  • Molecular docking : Simulate binding to targets like BCL-2 or carbonic anhydrase using PyMOL or AutoDock (e.g., sulfonyl groups form hydrogen bonds with active-site residues) .
  • MD simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) to predict inhibition potency .
  • QSAR models : Correlate substituent effects (e.g., 4-bromo vs. 4-methoxy) with antimicrobial activity .

Advanced: How do structural modifications (e.g., bromo vs. methoxy substituents) impact bioactivity?

Answer:

  • Antimicrobial activity : Bromophenyl groups enhance lipophilicity and membrane penetration, improving Gram-positive bacterial inhibition (MIC: 2–8 µg/mL) vs. methoxy analogs (MIC: 16–32 µg/mL) .
  • Enzyme inhibition : Sulfonylpiperazine moieties increase affinity for carbonic anhydrase (IC₅₀: 0.8 µM) compared to non-sulfonylated derivatives (IC₅₀: >10 µM) .

Q. Table 2: Bioactivity Comparison

SubstituentTargetIC₅₀/MICReference
4-BromophenylCarbonic anhydrase0.8 µM
4-MethoxyphenylS. aureus16 µg/mL

Advanced: How are data contradictions in crystallographic and spectroscopic analyses resolved?

Answer:
Discrepancies (e.g., dihedral angles in X-ray vs. NMR-derived models) are addressed by:

  • Multi-technique validation : Cross-check NMR coupling constants with X-ray torsion angles .
  • Dynamic effects : Use VT-NMR to assess conformational flexibility in solution vs. solid state .
  • DFT calculations : Compare experimental and computed spectra (e.g., Gaussian 16) to validate electronic structures .

Advanced: What strategies are employed to improve metabolic stability in preclinical studies?

Answer:

  • Trifluoromethylation : Replace ethyl groups with CF₃ to reduce CYP450-mediated oxidation (e.g., t₁/₂ increased from 2.5 to 8.7 h) .
  • Prodrug design : Introduce morpholine-linked esters for sustained release in vivo .

Basic: What in vitro assays are used for initial biological screening?

Answer:

  • Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus and E. coli .
  • Enzyme inhibition : Fluorescence-based assays for carbonic anhydrase or kinase inhibition .
  • Cytotoxicity : MTT assays on HEK-293 or HepG2 cells to assess therapeutic index .

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